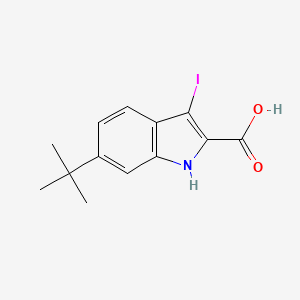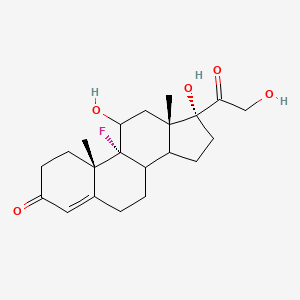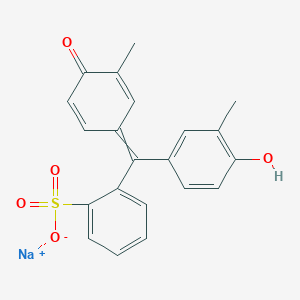
Cresol Red sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cresol Red sodium salt is a synthetic compound widely used as a pH indicator in various scientific applications. It is known for its color-changing properties, transitioning from red to yellow in acidic solutions and from yellow to red in basic solutions. The molecular formula of this compound is C21H17NaO5S, and it has a molecular weight of 404.4 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cresol Red sodium salt is synthesized through a series of chemical reactions involving the sulfonation of o-cresol followed by the condensation with phthalic anhydride. The reaction typically involves heating o-cresol with sulfuric acid to introduce the sulfonic acid group, followed by the reaction with phthalic anhydride to form the final product .
Industrial Production Methods
In industrial settings, this compound is produced by scaling up the laboratory synthesis methods. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the solid form .
Análisis De Reacciones Químicas
Types of Reactions
Cresol Red sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its color properties.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Cresol Red sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in molecular biology reactions, such as polymerase chain reaction (PCR), where it serves as a loading dye without inhibiting Taq polymerase
Medicine: Utilized in diagnostic assays and as a staining reagent in histology and hematology
Industry: Applied in the manufacturing of various chemical products and as a component in diagnostic reagent systems
Mecanismo De Acción
Cresol Red sodium salt exerts its effects primarily through its ability to change color in response to pH changes. The compound’s molecular structure allows it to exist in different ionic forms depending on the pH of the solution. At low pH, the compound is protonated, resulting in a red color, while at high pH, it is deprotonated, leading to a yellow color .
Comparación Con Compuestos Similares
Similar Compounds
Bromophenol Blue: Another pH indicator with similar color-changing properties but different pH transition ranges.
Phenol Red: A pH indicator used in cell culture media with a different color transition range.
Thymol Blue: A pH indicator with multiple transition ranges, used in various analytical applications
Uniqueness
Cresol Red sodium salt is unique due to its specific pH transition range and its minimal inhibition of Taq polymerase in PCR reactions. This makes it particularly useful in molecular biology applications where other indicators may interfere with enzymatic reactions .
Propiedades
Fórmula molecular |
C21H17NaO5S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
sodium;2-[(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1 |
Clave InChI |
GBXGEGUVARLBPB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
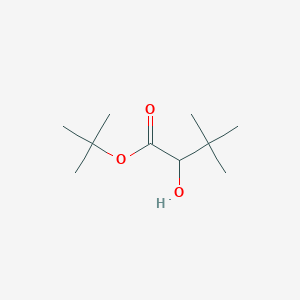
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14786849.png)
![7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)
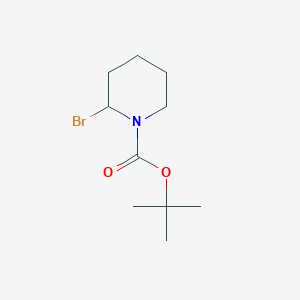
![2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B14786862.png)
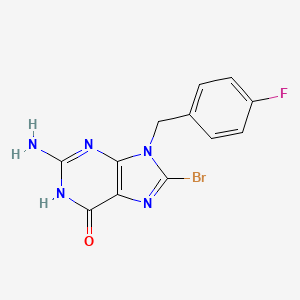
![tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14786868.png)
![(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14786877.png)
![1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
